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molecular formula C11H12ClNO B1306179 3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one CAS No. 64140-62-1

3-chloro-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one

Cat. No. B1306179
M. Wt: 209.67 g/mol
InChI Key: LKCAABJNTGSTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07223765B2

Procedure details

A mixture of 2,3-dihydro-1H-indole (50 g), triethylamine (132 g) and tetrahydrofuran (1000 mL) was cooled down to 10° C. followed by the addition (over a period of 60 min) of a solution of 3-chloropropanoyl chloride (55 g) in tetrahydrofuran (400 mL). The mixture was filtered, and the remaining solution was evaporated in vacuo to dryness. The residue was purified by flash chromatography (eluent: ethyl acetate/heptane 1:3) giving the title compound as a crystalline white material (31 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.C(N(CC)CC)C.[Cl:17][CH2:18][CH2:19][C:20](Cl)=[O:21]>O1CCCC1>[Cl:17][CH2:18][CH2:19][C:20]([N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1)=[O:21]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
132 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
55 g
Type
reactant
Smiles
ClCCC(=O)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the remaining solution was evaporated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (eluent: ethyl acetate/heptane 1:3)

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)N1CCC2=CC=CC=C12
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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